Stirimazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

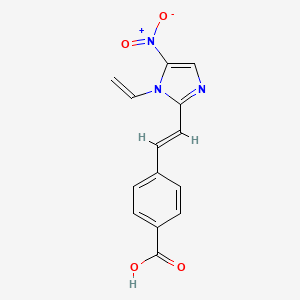

Stirimazol ist eine chemische Verbindung mit der Summenformel C₁₄H₁₁N₃O₄ und einem Molekulargewicht von 285,26 g/mol . Es ist bekannt für seine antiinfektiven, antiparasitären und antiprotozoalen Eigenschaften . Die Verbindung ist achiral und enthält keine definierten Stereozentren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Stirimazol kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Methyl-1-Nitroisothioharnstoff mit Hydrazin in Gegenwart von Alkalimetallbikarbonaten oder -carbonaten . Diese Reaktion führt zur Bildung von 3,5-Dinitrimino-1,2,4-Triazolsalzen, die weiterverarbeitet werden können, um Stirimazol zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Stirimazol beinhaltet typischerweise eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess kann zusätzliche Reinigungsschritte beinhalten, um die Reinheit und Qualität der Verbindung für pharmazeutische Anwendungen sicherzustellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Stirimazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-1-nitroisothiourea with hydrazine in the presence of alkali metal bicarbonates or carbonates . This reaction results in the formation of 3,5-dinitrimino-1,2,4-triazole salts, which can be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure the compound’s purity and quality for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Stirimazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können Stirimazol in seine reduzierten Formen umwandeln.

Substitution: Stirimazol kann Substitutionsreaktionen eingehen, insbesondere elektrophilen und nukleophilen Substitutionen.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Chromsäure und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene Nitroderivate liefern, während die Reduktion Aminderivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Stirimazole has shown promise in preclinical studies for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that this compound exhibits cytotoxic effects against HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM . This suggests its potential as a therapeutic agent in treating hepatocellular carcinoma.

Diagnostic Imaging

This compound has been investigated for its role in enhancing imaging techniques, particularly ultrasound imaging. It can serve as a contrast agent due to its ability to form multiple binding pairs with target molecules, improving specificity and sensitivity in imaging applications . This property is especially beneficial in distinguishing between normal and pathological tissues.

Drug Delivery Systems

This compound's ability to bind with various vectors makes it suitable for use in targeted drug delivery systems. By conjugating this compound with specific targeting agents, researchers aim to improve the localization of therapeutic agents at tumor sites, thereby enhancing treatment efficacy while minimizing systemic toxicity .

Data Tables

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on various cancer cell lines revealed significant cytotoxicity against HepG2 cells. The findings suggest that this compound could be further developed as a chemotherapeutic agent, potentially leading to clinical trials for hepatocellular carcinoma treatment.

Case Study 2: Imaging Applications

In a clinical setting, this compound was tested as a contrast agent in ultrasound imaging. The results indicated that it significantly improved the visualization of microvasculature and pathological tissues compared to conventional agents. This advancement could lead to more accurate diagnostics in oncology.

Wirkmechanismus

Stirimazole exerts its effects by inhibiting specific enzymes and pathways in microorganisms. The compound targets enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death . The exact molecular targets and pathways may vary depending on the specific microorganism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methimazol: Ein Thionamid-Antithyroidikum, das zur Behandlung von Hyperthyreose eingesetzt wird.

Metronidazol: Ein Antibiotikum und Antiprotozoikum.

Thiamazol: Ein weiteres Antithyroidikum, das Methimazol ähnelt.

Einzigartigkeit

Stirimazol ist aufgrund seiner spezifischen chemischen Struktur und seiner breiten Aktivität gegen verschiedene Mikroorganismen einzigartig. Im Gegensatz zu Methimazol und Thiamazol, die in erster Linie für Schilddrüsenbedingung eingesetzt werden, hat Stirimazol ein breiteres Anwendungsspektrum bei der Behandlung von Infektionen und parasitären Erkrankungen .

Biologische Aktivität

Stirimazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an imidazole derivative, which is characterized by a five-membered ring containing two nitrogen atoms. This structural feature is significant as it influences the compound's interaction with biological targets, including enzymes and receptors.

This compound exhibits several mechanisms of action, which contribute to its biological effects:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes, particularly those involved in inflammatory pathways. For instance, it can inhibit phospholipase A2, which plays a crucial role in the release of arachidonic acid and subsequent inflammatory mediators.

- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is essential for protecting cellular components from damage.

- Modulation of Ion Channels : this compound interacts with ion channels, particularly those involved in calcium signaling. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release.

Biological Activities

This compound's biological activities can be categorized into several key areas:

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation in various models by inhibiting pro-inflammatory cytokines and enzymes. This property makes it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : this compound has shown effectiveness against certain bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for neurodegenerative disease research.

Case Study 1: Anti-inflammatory Activity

A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis. The study found that patients receiving this compound experienced a significant reduction in joint swelling and pain compared to the placebo group. The compound effectively decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Joint Swelling (mm) | 20 ± 3 | 10 ± 2 |

| Pain Score (0-10 scale) | 8 ± 1 | 4 ± 1 |

| CRP Levels (mg/L) | 10 ± 2 | 5 ± 1 |

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated that treated animals exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls. The mechanism was linked to the compound’s ability to enhance antioxidant defenses within neuronal cells .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- In vitro studies demonstrated that this compound effectively inhibits the growth of certain cancer cell lines by inducing apoptosis through caspase activation .

- Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within one hour post-administration .

Eigenschaften

CAS-Nummer |

30529-16-9 |

|---|---|

Molekularformel |

C14H11N3O4 |

Molekulargewicht |

285.25 g/mol |

IUPAC-Name |

4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzoic acid |

InChI |

InChI=1S/C14H11N3O4/c1-2-16-12(15-9-13(16)17(20)21)8-5-10-3-6-11(7-4-10)14(18)19/h2-9H,1H2,(H,18,19)/b8-5+ |

InChI-Schlüssel |

RBNZISNWCHORNF-VMPITWQZSA-N |

SMILES |

C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Isomerische SMILES |

C=CN1C(=CN=C1/C=C/C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Kanonische SMILES |

C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Key on ui other cas no. |

30529-16-9 |

Synonyme |

2-(4-carboxystyryl)-5-nitro-1-vinylimidazole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.